N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide
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Overview
Description
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide is a complex organic compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core, an acetyl group, and a cyclohexylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized by reacting 3-aminodibenzazepine with acetyl chloride under basic conditions. This reaction forms the acetylated dibenzoazepine intermediate.
Sulfonamide Formation: The acetylated dibenzoazepine intermediate is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the dibenzoazepine core.
Reduction: Reduced forms of the acetyl and sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-(4-ethylphenoxy)acetamide
- N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide
Uniqueness
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide is unique due to its cyclohexylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C28H30N2O3S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-4-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C28H30N2O3S/c1-20(31)30-27-10-6-5-9-23(27)11-12-24-13-16-25(19-28(24)30)29-34(32,33)26-17-14-22(15-18-26)21-7-3-2-4-8-21/h5-6,9-10,13-19,21,29H,2-4,7-8,11-12H2,1H3 |
InChI Key |
YEQJCXPLCJUYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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